Di-Cbz-Lysine Core Confers ~10‑Fold Stronger Plasmin Inhibition than ε‑Aminocaproic Acid
N,N′-Dicarbobenzyloxy‑L‑lysine (DCL), the free acid progenitor of Z‑Lys(Z)‑ONp, inhibits plasmin‑mediated proteolysis with an IC₅₀ of approximately 45 µM (4.6 × 10⁻⁵ M) in caseinolytic assays, whereas ε‑aminocaproic acid (ε‑ACA) requires concentrations exceeding 500 µM and fails to inhibit ACTH inactivation even at 5.8 mM [1][2]. Z‑Lys(Z)‑ONp is the active‑ester form of DCL and serves as a direct synthetic precursor for introducing the DCL moiety into inhibitor leads [3].
| Evidence Dimension | Plasmin proteolytic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | DCL (parent acid of Z-Lys(Z)-ONp): IC₅₀ ≈ 45 µM (4.6 × 10⁻⁵ M); 50–60 % inhibition of ACTH inactivation at ≥ 4.6 × 10⁻⁵ M [1][2] |
| Comparator Or Baseline | ε‑Aminocaproic acid (ε‑ACA): IC₅₀ > 500 µM [1]; zero inhibition of ACTH inactivation at 5.8 mM [2] |
| Quantified Difference | DCL is at least 10‑fold more potent than ε‑ACA based on IC₅₀; DCL completely blocks ACTH degradation at concentrations > 100‑fold lower than ε‑ACA fails at |
| Conditions | Human plasmin caseinolytic assay; ACTH inactivation in human euglobulin‑streptokinase system; competitive inhibition assay using Z‑Lys‑nitrophenyl ester substrate at pH 6 [1][2]. |
Why This Matters
For researchers developing plasmin‑targeted antifibrinolytic agents or studying ACTH stabilization, Z‑Lys(Z)‑ONp provides a synthetically tractable entry point to the only class of lysine‑derived plasmin inhibitors that demonstrate low‑micromolar potency, enabling structure‑activity studies inaccessible with ε‑ACA scaffolds.
- [1] BindingDB. Affinity data: direct inhibition of human Lys‑plasmin, IC₅₀ = 4.50E+4 nM (corresponds to 45 µM). Entry BDBM50514068. View Source
- [2] Studies on the Inactivation of ACTH by Plasmin. CiNii Research. N,N′-dicarbobenzyloxy‑L‑lysine (DCL) effective at ≥ 4.6 × 10⁻⁵ M; ε‑ACA ineffective at 5.8 × 10⁻³ M. View Source
- [3] The Inhibition of Plasmin by Some Amino Acid Derivatives. J Biochem, 1963, 54(6), 491-496. N,N′-Dicarbobenzyloxy‑L‑lysine derivatives most powerful inhibitors. View Source
